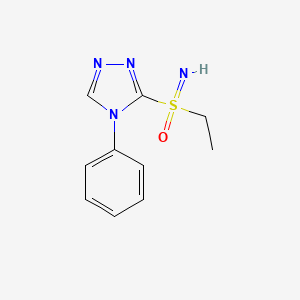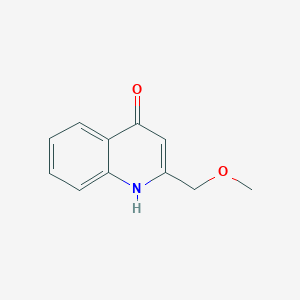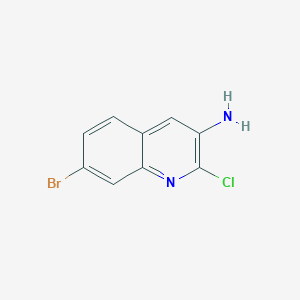![molecular formula C8H14N2O B13196804 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C₈H₁₄N₂O It is known for its unique structure, which includes a cyclopropane ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing compounds. One common method includes the reaction of cyclopropane-1-carbonitrile with 2-hydroxy-3-(methylamino)propyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding to enzymes or receptors. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c1-10-5-7(11)4-8(6-9)2-3-8/h7,10-11H,2-5H2,1H3 |
Clave InChI |
XZZMDQWZLJGKCH-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CC1(CC1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)


![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)






